2-Chloro-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methylpropan-1-amine is an organic compound with the molecular formula C4H10ClN. It is a primary amine where the nitrogen atom is bonded to a carbon atom that is also bonded to a chlorine atom and two methyl groups. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropane with ammonia or an amine under controlled conditions. This nucleophilic substitution reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to increase the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylpropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylpropan-1-amine.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: 2-Methylpropan-1-amine
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Scientific Research Applications
2-Chloro-2-methylpropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2-methylpropan-1-amine involves its interaction with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. The nitrogen atom in the amine group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Similar structure but lacks the amine group, making it less reactive in nucleophilic substitution reactions.
2-Methylpropan-1-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-2-methylpropan-2-amine: Similar but with a different position of the chlorine atom, affecting its chemical behavior.
Uniqueness
2-Chloro-2-methylpropan-1-amine is unique due to the presence of both a chlorine atom and an amine group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C4H10ClN |
---|---|
Molecular Weight |
107.58 g/mol |
IUPAC Name |
2-chloro-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2,5)3-6/h3,6H2,1-2H3 |
InChI Key |
LOUHLMICRIPPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.